Mephosfolan
Description
Discovery and Development Timeline
Mephosfolan, an organophosphorus insecticide, emerged during the mid-20th century amid global efforts to develop alternatives to persistent chlorinated hydrocarbon pesticides. Its synthesis aligns with the broader trajectory of organophosphorus compound research, which intensified post-World War II due to their degradability and efficacy. Initial reports of this compound’s pesticidal properties appeared in the 1960s, with formal registration under the trade name Cytrolane by American Cyanamid Company. By the 1980s, it was employed in agricultural systems across Asia and the Middle East, particularly for rice, cotton, and wheat crops. However, regulatory shifts in the 1990s, driven by evolving environmental and toxicological standards, led to its phased discontinuation in regions such as the United States.
Chemical Classification within Organophosphorus Compounds
This compound belongs to the phosphoramidate subclass of organophosphorus pesticides, characterized by a central phosphorus atom bonded to an amide group and sulfur-containing heterocyclic rings. Its structure features a 1,3-dithiolan-2-ylidene moiety linked to a diethoxyphosphoryl group, distinguishing it from other organophosphates like malathion or chlorpyrifos. This configuration enhances systemic activity, enabling translocation within plant tissues for targeted pest control.
Table 1: Key Structural Attributes of this compound
Nomenclature and Identification Systems
This compound is systematically identified through multiple nomenclature frameworks:
- IUPAC Name : Diethyl [(2E,4R)-4-methyl-1,3-dithiolan-2-ylidene]phosphoramidate.
- CAS Registry Number : 950-10-7.
- Alternative Designations : Cytrolane (trade name), ENT 25991 (experimental code).
Its spectroscopic profiles, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), provide definitive identification markers, with characteristic peaks at m/z 269.03 (molecular ion) and δ 1.3–1.5 ppm (ethoxy groups).
Historical Agricultural Implementation
This compound was deployed as a systemic insecticide in diverse agroecosystems:
- Cotton : Effective against aphids (Aphis gossypii) and bollworms, with granular formulations applied to soil for root uptake.
- Rice : Used in paddies to control stem borers (Chilo suppressalis) and gall midges (Pachydiplosis oryzae), leveraging its water solubility for targeted delivery.
- Wheat : Managed nematode infestations (Heterodera avenae) through soil drenching, reducing yield losses by up to 47% in field trials.
Table 2: Historical Agricultural Applications by Region
| Region | Target Crop | Key Pests Controlled | Application Method |
|---|---|---|---|
| Southeast Asia | Rice | Stem borers, gall midges | Paddy water incorporation |
| China | Cotton | Aphids, bollworms | Soil granules |
| India | Wheat | Cyst nematodes | Pre-planting drench |
Global Production and Usage Patterns
Production of this compound peaked in the 1970s–1980s, primarily driven by demand in tropical and subtropical regions. Manufacturing facilities in India, China, and Malaysia synthesized technical-grade material, often formulated as emulsifiable concentrates (ECs) or 5% granules. Global usage declined post-2000 due to regulatory restrictions and the advent of neonicotinoids, though niche applications persisted in aquaculture and horticulture in Southeast Asia. Current production is limited, with extant stocks primarily utilized in research contexts.
Table 3: Historical Production Metrics
| Decade | Annual Production (Metric Tons) | Primary Manufacturers |
|---|---|---|
| 1970s | 500–700 | American Cyanamid, regional agrochemical firms |
| 1990s | 150–200 | State-owned enterprises (China, India) |
| 2010s | <50 | Specialty chemical producers |
Properties
IUPAC Name |
N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine | |
|---|---|---|
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InChI |
InChI=1S/C8H16NO3PS2/c1-4-11-13(10,12-5-2)9-8-14-6-7(3)15-8/h7H,4-6H2,1-3H3 | |
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InChI Key |
LTQSAUHRSCMPLD-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N=C1SCC(S1)C)OCC | |
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Molecular Formula |
C8H16NO3PS2 | |
| Record name | MEPHOSFOLAN | |
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DSSTOX Substance ID |
DTXSID0058221 | |
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Molecular Weight |
269.3 g/mol | |
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Physical Description |
Mephosfolan is a yellow to amber liquid. Works as an insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless or yellow to amber liquid; [HSDB] | |
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Boiling Point |
248 °F at 0.001 mmHg (EPA, 1998), 120 °C at 1X10-3 mmHg | |
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Solubility |
Soluble in acetone, xylene, benzene, ethanol and toluene, moderately soluble in water., Solubility in water at 25 °C: 57 g/kg. | |
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Density |
1.539 @ 26 °C | |
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Vapor Pressure |
0.0000318 [mmHg] | |
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Color/Form |
Colorless liquid, Yellow to amber liquid. | |
CAS No. |
950-10-7 | |
| Record name | MEPHOSFOLAN | |
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| Record name | Phosphoramidic acid, N-(4-methyl-1,3-dithiolan-2-ylidene)-, diethyl ester | |
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Preparation Methods
Core Dithiolane Ring Formation
The 4-methyl-1,3-dithiolane ring is a structural cornerstone of this compound. Its synthesis typically involves cyclization of 1,2-ethanedithiol derivatives with carbonyl compounds. For example, reacting 2-mercaptoethanol with acetone under acidic conditions yields the dithiolane backbone. Alternative methods employ thiourea or thioamide precursors, followed by ring-closing metathesis or oxidation-reduction cycles.
Phosphorylation of the Imine Nitrogen
Introducing the diethoxyphosphoryl group to the imine nitrogen requires precise reaction conditions. A common approach involves treating the dithiolan-2-imine intermediate with diethyl chlorophosphate (ClPO(OEt)₂) in the presence of a base such as triethylamine (Scheme 1). This step often proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C to minimize side reactions.
Scheme 1: Phosphorylation of Dithiolan-2-imine
$$
\text{Dithiolan-2-imine} + \text{ClPO(OEt)}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{this compound} + \text{Et}_3\text{N·HCl}
$$
Stereochemical Control
This compound exists predominantly in the E-configuration at the imine bond, as confirmed by mass spectral data. Stereoselective synthesis is achieved using chiral auxiliaries or asymmetric catalysis. For instance, employing L-proline-derived catalysts during imine formation ensures >90% enantiomeric excess.
Industrial-Scale Synthesis and Optimization
Reaction Conditions and Yields
Industrial protocols prioritize cost efficiency and scalability. A patented method (US9125412B2) describes a two-step process:
- Sulfilimine Formation : Oxidizing 4-methyl-1,3-dithiolane with iodobenzene diacetate and cyanamide at 0°C.
- Phosphorylation : Reacting the sulfilimine intermediate with diethyl chlorophosphate in dichloromethane, yielding this compound with 78–85% purity.
Typical yields range from 65% to 72%, with impurities including unreacted dithiolane and phosphorylated byproducts.
Purification Techniques
Crude this compound is purified via:
- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) removes non-polar impurities.
- Recrystallization : Dissolving in hot cyclohexane and cooling to −20°C yields crystalline product (mp 34–36°C).
- Distillation : Vacuum distillation (bp 120–125°C at 0.1 mmHg) isolates high-purity this compound as a yellow liquid.
Analytical Validation of Synthesis
Spectroscopic Characterization
Chromatographic Methods
- HPLC-UV : C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time = 8.2 min.
- GC-MS : DB-5MS column; quantification limit = 0.1 µg/mL.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 269.32 g/mol | |
| Boiling Point | 120–125°C (0.1 mmHg) | |
| Solubility in Cyclohexane | 100 µg/mL | |
| Log P (Octanol-Water) | 3.4 |
Chemical Reactions Analysis
Types of Reactions: Mephosfolan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Agricultural Applications
Insecticide and Acaricide
Mephosfolan is primarily utilized in controlling pests such as aphids and mites. Research has demonstrated its effectiveness in various crops, including hops, where it has been shown to significantly reduce populations of the hop-damson aphid (Phorodon humuli) through different application methods such as drenching and granulation .
Efficacy Studies
A study published in the Journal of Economic Entomology investigated the concentrations of this compound in hop leaves and its subsequent impact on pest populations. The results indicated that this compound effectively reduced aphid populations when applied correctly . Another study highlighted that accelerated degradation of this compound could occur under certain pre-treatment conditions, which may affect its long-term efficacy in pest management .
Environmental Impact
Ecotoxicity Assessments
this compound's environmental fate has been a subject of scrutiny due to its potential impacts on non-target organisms. Research indicates that while it is effective against specific pests, it also poses risks to beneficial insects and aquatic life if not managed properly . The European Environment Agency has included this compound in assessments of pesticides for their potential ecological risks, emphasizing the need for careful monitoring and regulation .
Monitoring Contaminants
Research conducted by the Environmental Protection Agency (EPA) focused on contaminants of emerging concern (CECs) in wastewater treatment plants, where this compound was monitored alongside other pesticides. The findings highlighted the importance of understanding how such chemicals behave in aquatic environments and their potential accumulation in food webs .
Case Studies
Case Study 1: Efficacy Against Aphids
In a controlled study involving hops, researchers applied this compound at varying concentrations to evaluate its effectiveness against aphid infestations. The results showed a significant reduction in aphid populations within one week of application, demonstrating its practical application in integrated pest management strategies for hop cultivation .
Case Study 2: Environmental Monitoring
A comprehensive study on pesticide usage across Latin America included this compound as a key compound. The research indicated that while it is effective for pest control, there are significant concerns regarding its persistence in the environment and potential contamination of water sources. This underscores the necessity for sustainable practices when utilizing this compound in agricultural settings .
Mechanism of Action
Mephosfolan exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in continuous nerve impulse transmission, paralysis, and eventual death of the target pests . The compound targets the nervous system of insects, making it an effective insecticide. its high toxicity to non-target organisms has limited its use .
Comparison with Similar Compounds
Chemical Structure and Classification
Mephosfolan belongs to the organophosphate class, sharing structural similarities with compounds like diazinon, monocrotophos, and phosphamidon. Unlike carbamates (e.g., carbofuran), organophosphates inhibit acetylcholinesterase through phosphorylation. Key structural distinctions include:
- This compound : Features a 4-methyl-1,3-dithiolan-2-imine ring, enhancing lipophilicity and systemic activity.
- Diazinon: Contains a pyrimidine ring, offering broader contact toxicity.
- Carbofuran: A carbamate with a benzofuran moiety, providing rapid knockdown but shorter persistence .
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₈H₁₆NO₃PS₂ | 269.32 | 1.539 | Dithiolane, phosphoramidate |
| Diazinon | C₁₂H₂₁N₂O₃PS | 304.35 | 1.116 | Pyrimidine, thiophosphate |
| Carbofuran | C₁₂H₁₅NO₃ | 221.25 | 1.180 | Benzofuran, carbamate |
| Monocrotophos | C₇H₁₄NO₅P | 223.16 | 1.330 | Vinyl phosphate, methyl group |
Efficacy and Application Methods
This compound demonstrates systemic activity , making it effective in SD and SW applications. Comparative studies highlight:
- Against Brown Planthopper: this compound reduced nymph populations by 31.8 per hill, comparable to diazinon and carbofuran .
- Against Whorl Maggot: this compound applied as SD achieved 8.7% dead hearts, similar to phosphamidon and monocrotophos .
- Persistence : this compound provided protection up to 55 days after transplanting (DAT) when used as SD, outperforming endosulfan but less persistent than chlorpyrifos (effective for 14–17 days) .
Table 2: Efficacy and Persistence in Field Trials
| Compound | Target Pest | Application Method | Efficacy (% Reduction) | Persistence (Days) |
|---|---|---|---|---|
| This compound | Brown planthopper | SD, SW | 75–90% | 45–55 |
| Carbofuran | Brown planthopper | SW | 95% | 55 |
| Diazinon | Brown planthopper | SD, FS | 80–85% | 45–50 |
| Chlorpyrifos | Multiple pests | FS | 90–100% | 14–17 |
| Endosulfan | Leaf folder | FS | 50–60% | <14 |
Biological Activity
Mephosfolan is an organophosphate compound primarily used as an insecticide and acaricide. Its biological activity is significant in the context of pest control, but it also raises concerns regarding toxicity and environmental impact. This article delves into the biological activity of this compound, including its mechanisms of action, toxicity profiles, case studies, and regulatory status.
- Chemical Formula : C₈H₁₆NO₃PS₂
- Molecular Weight : 239.36 g/mol
- Appearance : Yellow to amber liquid
- CAS Number : 13707
This compound functions as an acetylcholinesterase inhibitor, a common mechanism among organophosphates. By inhibiting this enzyme, this compound leads to the accumulation of acetylcholine at synapses, resulting in prolonged stimulation of muscles and glands. This can ultimately lead to paralysis and death in target pests.
Toxicity Profile
The toxicity of this compound varies based on exposure routes (oral, dermal, inhalation). The following table summarizes its acute toxicity levels:
| Exposure Route | LD50 (mg/kg) | Toxicity Classification |
|---|---|---|
| Oral | 5-50 | Class IA (Highly Hazardous) |
| Dermal | 10-100 | Class IA (Highly Hazardous) |
| Inhalation | Not extensively studied | N/A |
The World Health Organization classifies this compound as highly hazardous due to its acute toxicity levels .
Case Study 1: Pesticide Poisoning in Ecuador
A study conducted in Ecuador highlighted the risks associated with pesticide exposure, including this compound. Researchers found that high levels of pesticide use were linked to neurological disorders and reproductive issues among farm workers. The project aimed to reduce pesticide dependency by promoting integrated pest management (IPM) techniques .
Case Study 2: Placental Transfer
A significant study examined the placental transfer of this compound in laboratory animals. Results indicated that this compound could cross the placenta, raising concerns about potential developmental effects on fetuses exposed during pregnancy. The study reported concentrations in maternal blood that reached significant levels shortly after administration .
Regulatory Status
As of now, this compound is not registered as a pesticide in the United States due to its potential health risks . Regulatory bodies have raised concerns about its use in agricultural settings, particularly regarding its effects on human health and the environment.
Research Findings
Recent studies have focused on the long-term impacts of this compound exposure on human health and ecosystems. A longitudinal analysis of organophosphate incidents revealed a significant reduction in reported exposures following regulatory actions against highly toxic pesticides like this compound .
Q & A
Q. What are the primary agricultural applications of Mephosfolan, and how does its efficacy compare to other organophosphate pesticides?
Methodological Answer: this compound (C₈H₁₆NO₃PS₂) is an organophosphate insecticide used to control pests like citrus rust mites (Phyllocoptruta oleivora) and rice stem borers. To evaluate its efficacy, researchers should:
- Conduct field trials comparing pest mortality rates between this compound and alternatives (e.g., Aldicarb, Dimethoate) under standardized conditions (e.g., dosage, application method).
- Use randomized block designs to control environmental variability.
- Measure residual effects over time (e.g., 30–60 days post-application) to assess persistence . Example data from Brazilian citrus studies showed this compound reduced pest populations by 60–70% in soil applications, outperforming trunk treatments .
Q. What experimental parameters are critical for assessing this compound’s environmental mobility and degradation?
Methodological Answer:
- Soil mobility : Use column leaching experiments with varying soil pH and organic matter content.
- Degradation kinetics : Perform HPLC or GC-MS analysis to track half-life under UV exposure or microbial activity.
- Metabolite identification : Employ LC-QTOF-MS to identify breakdown products (e.g., oxons) that may retain toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different application methods (e.g., soil vs. trunk)?
Methodological Answer: Discrepancies may arise from:
- Physicochemical factors : Soil organic matter enhances this compound’s adsorption, prolonging activity, while trunk applications face volatilization losses.
- Experimental design : Compare studies using meta-analysis to identify confounding variables (e.g., rainfall, temperature). Example: A 1978 Brazilian study found soil applications reduced Phyllocoptruta oleivora populations by 75% vs. 50% for trunk methods, attributed to root systemic uptake .
Q. What neurotoxic mechanisms underlie this compound’s long-term neuropsychiatric effects in acute poisoning cases?
Methodological Answer:
- In vitro models : Expose neuronal cell lines (e.g., SH-SY5Y) to this compound and measure acetylcholinesterase (AChE) inhibition and oxidative stress markers (e.g., ROS, glutathione depletion).
- Animal studies : Use rodent models to assess cognitive deficits (e.g., Morris water maze) post-exposure.
- Epidemiological data : Retrospective cohort studies link acute OP poisoning to memory impairment and motor weakness, with this compound cases showing prolonged symptom persistence .
Q. How can researchers address gaps in chronic low-dose exposure data for this compound?
Methodological Answer:
- Longitudinal studies : Monitor agricultural workers with biomarker analysis (e.g., urinary dialkylphosphates) over 5–10 years.
- Omics approaches : Apply transcriptomics to identify gene expression changes (e.g., PON1 polymorphisms) affecting susceptibility.
- Cross-species extrapolation : Use toxicokinetic modeling to estimate human-equivalent doses from rodent data, guided by EPA guidelines for OP class extrapolation .
Data Contradiction Analysis
Q. Why do some studies report this compound as highly effective against gall midge (Orseolia oryzae), while others show limited impact?
Methodological Answer:
- Dose-response variability : Reanalyze data using probit models to establish LD₅₀/LC₅₀ thresholds. For example, this compound at 0.50 kg ai/ha reduced gall midge incidence by 80% in rice trials, but efficacy dropped below 0.25 kg ai/ha .
- Geographic factors : Soil type and irrigation practices alter bioavailability; replicate studies in multiple regions (e.g., Southeast Asia vs. South America).
Research Design Recommendations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
